molecular formula C7H5BrO4 B126820 4-Bromo-3,5-dihydroxybenzoic acid CAS No. 16534-12-6

4-Bromo-3,5-dihydroxybenzoic acid

Cat. No.: B126820
CAS No.: 16534-12-6
M. Wt: 233.02 g/mol
InChI Key: NUTRHYYFCDEALP-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dihydroxybenzoic acid is an organic compound with the molecular formula C7H5BrO4 It is a derivative of benzoic acid, characterized by the presence of bromine and two hydroxyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,5-dihydroxybenzoic acid typically involves the bromination of 3,5-dihydroxybenzoic acid. This can be achieved through the following steps:

    Bromination Reaction: 3,5-dihydroxybenzoic acid is dissolved in a suitable solvent such as acetic acid. Bromine is then added dropwise to the solution under controlled temperature conditions to ensure selective bromination at the 4-position.

    Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3,5-dihydroxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidized Products: Quinones or other oxidized forms.

    Esters: Various ester derivatives depending on the alcohol used.

Scientific Research Applications

4-Bromo-3,5-dihydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.

Comparison with Similar Compounds

    3,5-Dihydroxybenzoic Acid: Lacks the bromine atom, which can significantly alter its chemical properties and reactivity.

    4-Bromo-2,6-dihydroxybenzoic Acid: Similar structure but with different positions of hydroxyl groups, leading to different chemical behavior.

    4-Bromo-3,5-dimethoxybenzoic Acid: Contains methoxy groups instead of hydroxyl groups, affecting its solubility and reactivity.

Properties

IUPAC Name

4-bromo-3,5-dihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO4/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,9-10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTRHYYFCDEALP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)Br)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066076
Record name Benzoic acid, 4-bromo-3,5-dihydroxy-
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Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16534-12-6
Record name 4-Bromo-3,5-dihydroxybenzoic acid
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Record name Benzoic acid, 4-bromo-3,5-dihydroxy-
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Record name 4-Bromo-3,5-dihydroxybenzoic acid
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Record name Benzoic acid, 4-bromo-3,5-dihydroxy-
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Record name Benzoic acid, 4-bromo-3,5-dihydroxy-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 4-bromo-3,5-dihydroxybenzoic acid in chemical synthesis?

A1: this compound serves as a valuable building block in organic synthesis. [, , ] It acts as an intermediate in synthesizing pyrimidine-based pharmaceuticals [] and is a key starting material for the total synthesis of naturally occurring compounds like 3-oxo- and 3β-hydroxytauranin. [] The molecule's structure, with its reactive bromine substituent and two hydroxyl groups, allows for further derivatization and incorporation into complex molecular frameworks.

Q2: How does this compound interact with N-donor compounds?

A2: Research has shown that this compound can form supramolecular assemblies with various N-donor compounds like 4,4'-bipyridine and 1,2-bis(4-pyridyl)ethane. [] The interactions primarily occur through hydrogen bonding, involving the hydroxyl and carboxyl groups of the acid with the nitrogen atoms of the N-donor molecules. [] This recognition process leads to the formation of intriguing supramolecular architectures, including stacked sheets and even complex interpenetrated networks. []

Q3: What is known about the crystal structure of this compound?

A3: The crystal structure of this compound monohydrate has been determined using single-crystal X-ray diffraction. [] The packing arrangement within the crystal lattice is significantly influenced by the presence of O—H⋯O hydrogen bonds. [] These interactions contribute to the stability and overall structural features observed in the solid state.

Q4: Has this compound been used in the development of bifunctional catalysts?

A4: Yes, researchers have successfully incorporated this compound as a starting material in the synthesis of concave pyridines designed for bifunctional acid-base catalysis. [] The molecule's structure allows for its integration into larger macrocyclic systems containing both acidic and basic sites. [] These bifunctional catalysts hold promise for facilitating various chemical transformations by simultaneously activating both electrophilic and nucleophilic reaction partners.

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